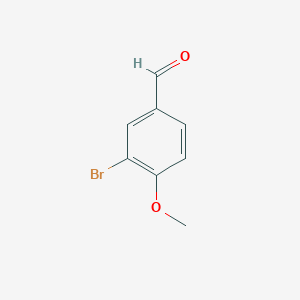

3-Bromo-4-methoxybenzaldehyde

Beschreibung

Overview of Halogenated and Alkoxy-Substituted Aromatic Aldehydes

Among the vast family of substituted benzaldehydes, those bearing halogen and alkoxy groups are particularly noteworthy. Halogenation, the introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring, is a fundamental electrophilic aromatic substitution reaction. masterorganicchemistry.com Halogen substituents are known to withdraw electrons from the benzene ring through an inductive effect, which can deactivate the ring towards further electrophilic substitution. libretexts.org However, they also possess non-bonding electron pairs that can be donated through resonance. libretexts.org This dual electronic nature makes halogenated aromatic compounds unique building blocks in organic synthesis. uobasrah.edu.iq

Alkoxy groups (-OR), on the other hand, are strong activating groups. The oxygen atom donates electron density to the aromatic ring via resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack. libretexts.org This activating effect is particularly pronounced at the ortho and para positions relative to the alkoxy group. libretexts.org Alkoxy-substituted benzaldehydes are key intermediates in the synthesis of various natural products and pharmaceutical agents. google.com

The combination of both a halogen and an alkoxy group on a benzaldehyde scaffold, as seen in 3-Bromo-4-methoxybenzaldehyde, creates a molecule with a unique reactivity profile, offering multiple sites for further chemical modification.

Historical Context of this compound in Organic Synthesis

The synthesis of halogenated benzaldehydes has been a subject of interest for many years, with various methods developed for their preparation. One established method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic bromination. google.com A common route to this compound involves the direct bromination of 4-methoxybenzaldehyde (p-anisaldehyde). For instance, a solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide has been reported as a method for its formation. sigmaaldrich.com Another approach involves the monohalogenation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with bromine in acetic acid to produce 3-bromo-4-hydroxy-5-methoxybenzaldehyde, a related compound. nih.gov The synthesis of various substituted benzaldehydes, including those with halogen and methyl groups, has been achieved through reactions like the Beech reaction, which converts an aromatic amine to the corresponding aldehyde. orgsyn.org Over time, synthetic methodologies have evolved to improve yield, selectivity, and environmental compatibility.

Current Research Landscape and Emerging Trends Pertaining to this compound

This compound continues to be a compound of significant interest in contemporary chemical research, primarily due to its role as a versatile intermediate in the synthesis of more complex and valuable molecules. chemimpex.com Its utility spans several key areas of research and development.

In medicinal chemistry , this compound serves as a crucial building block for the synthesis of various pharmaceutical agents. chemimpex.com It is particularly noted for its use in developing compounds targeting neurological disorders. chemimpex.com For example, it is a starting material for the synthesis of (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone, a compound studied for its potential as a selective D3 dopamine receptor agonist, which could have implications for treating conditions like schizophrenia and Parkinson's disease. Furthermore, derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties. evitachem.com

In the field of organic synthesis , this compound is widely used to prepare complex molecules. chemimpex.com Its aldehyde group can undergo a variety of reactions, including condensation reactions to form Schiff bases and carbon-carbon bond-forming reactions like the Mukaiyama aldol reaction. sigmaaldrich.comevitachem.com The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the methoxy group influences the reactivity of the aromatic ring.

The compound also finds applications in materials science , where it is used in the development of new materials such as polymers and coatings with enhanced properties. chemimpex.com Its structure can be incorporated into larger molecules to create fluorescent probes for biological imaging and diagnostics. chemimpex.com Additionally, it is employed in the production of dyes and pigments. chemimpex.com

Emerging trends indicate a growing interest in the development of more efficient and sustainable synthetic routes to this compound and its derivatives. There is also a continuous exploration of its potential in creating novel bioactive molecules and advanced materials.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇BrO₂ chemimpex.com |

| Molecular Weight | 215.04 g/mol sigmaaldrich.com |

| CAS Number | 34841-06-0 sigmaaldrich.com |

| Appearance | Off-white to pale cream powder chemimpex.com |

| Melting Point | 51-54 °C sigmaaldrich.com |

| Synonyms | 3-Bromo-p-anisaldehyde sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopic Data | Value |

| ¹H NMR | Available chemicalbook.com |

| ¹³C NMR | Available chemicalbook.com |

| IR Spectrum | Available chemicalbook.comnist.gov |

| Mass Spectrum | Available chemicalbook.comnist.gov |

Eigenschaften

IUPAC Name |

3-bromo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPNFQLVIGPNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188392 | |

| Record name | 3-Bromo-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-06-0 | |

| Record name | 3-Bromo-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-p-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34841-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-P-ANISALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGS4ZD7JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3-bromo-4-methoxybenzaldehyde

Regioselective Bromination Strategies for Aromatic Aldehydes

The direct introduction of a bromine atom onto an aromatic aldehyde framework is a common yet challenging transformation. The challenge lies in controlling the regioselectivity, especially in the presence of multiple activating or deactivating groups. The methoxy group (-OCH₃) in 4-methoxybenzaldehyde is a strong activating, ortho-, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. The outcome of the electrophilic aromatic substitution is determined by the interplay of these electronic effects.

The direct bromination of 4-methoxybenzaldehyde is a primary route to 3-bromo-4-methoxybenzaldehyde. The powerful ortho-directing influence of the methoxy group at position 4 directs the incoming electrophile (Br⁺) to the ortho position (position 3), overcoming the meta-directing effect of the aldehyde group.

A similar and widely studied reaction is the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives. acs.orgrsc.org In vanillin, both the hydroxyl and methoxy groups are activating and ortho-, para-directing. researchgate.net The bromination of vanillin typically occurs at the C5 position, which is ortho to the hydroxyl group and para to the aldehyde. However, by modifying the starting material or reaction conditions, different isomers can be targeted. For instance, the bromination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with bromine in chloroform yields 2-bromo-3-hydroxy-4-methoxybenzaldehyde. prepchem.comresearchgate.net The synthesis of 3-bromo-4,5-dimethoxybenzaldehyde can be achieved by brominating veratraldehyde (3,4-dimethoxybenzaldehyde) with bromine in acetic acid, yielding the product in 91.4% yield.

The choice of brominating reagent and catalyst is crucial for achieving high yield and selectivity while minimizing side reactions like polybromination.

Elemental Bromine (Br₂) : Often used in solvents like acetic acid or chloroform. rsc.org While effective, it can be hazardous to handle. The bromination of 4-hydroxy-5-methoxybenzaldehyde with bromine in acetic acid can produce 3-bromo-4-hydroxy-5-methoxybenzaldehyde in 90% yield.

N-Bromosuccinimide (NBS) : A milder and safer alternative to Br₂. It is often used with a catalyst. nih.gov Zeolites and silica gel can be used with NBS to induce high para-selectivity in the bromination of some aromatic compounds. nih.gov

Potassium Bromate (KBrO₃) and Hydrobromic Acid (HBr) : This combination generates bromine in situ. The bromination of vanillin using KBrO₃ in glacial acetic acid with an HBr catalyst has been reported to produce 3-bromo-4-hydroxy-5-methoxybenzaldehyde with a high yield of 97%. researchgate.netscientific.netscientific.net

Catalytic Systems : For less activated rings, a Lewis acid catalyst may be necessary. rsc.org However, for highly activated rings like 4-methoxybenzaldehyde, the reaction can proceed without a strong Lewis acid. rsc.org Lanthanum(III) nitrate hexahydrate has been demonstrated as an efficient and economic catalyst for the regioselective mono-bromination of activated aromatic amines and phenols at ambient conditions. bibliomed.org

In a significant advancement toward environmentally friendly synthesis, solvent-free bromination methods have been developed using ionic liquids. sid.ir this compound can be formed through the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) as the brominating reagent. sigmaaldrich.comdv-expert.org This ionic liquid acts as both the reagent and the reaction medium.

This process offers several key advantages over traditional methods:

High Conversion and Yields : The reaction proceeds with high efficiency. sid.irresearchgate.net

Mild Conditions : The reaction occurs under mild, often room temperature, conditions. sid.ir

Simplified Workup : The product can be easily separated. sid.ir

Reusability : The ionic liquid can be recovered and reused, aligning with green chemistry principles. sid.irresearchgate.net

The table below compares various bromination methods for 4-methoxybenzaldehyde and related substrates.

| Substrate | Reagent/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) | Solvent-free | High | sid.irsigmaaldrich.comresearchgate.net |

| Vanillin | KBrO₃ / HBr | Glacial Acetic Acid | 97% | scientific.netscientific.net |

| Veratraldehyde | Br₂ | Acetic Acid | 91.4% | |

| 4-Hydroxy-5-methoxybenzaldehyde | Br₂ | Acetic Acid | 90% | |

| Anilines/Phenols | Br₂ / La(NO₃)₃·6H₂O | Acetonitrile | Excellent | bibliomed.org |

Utilization of Specific Brominating Reagents and Catalytic Systems

Alternative Synthetic Pathways to this compound Precursors via Oxidation Reactions

An alternative strategy to direct bromination involves the synthesis of a precursor molecule that is later converted to the final aldehyde. This often involves the oxidation of a less functionalized starting material. For example, 3-bromo-4-methoxytoluene can serve as a precursor. This toluene derivative can be prepared by the bromination of 4-methoxytoluene using elemental bromine in acetic acid, where the methyl group directs bromination to the 3-position with high regioselectivity. The subsequent oxidation of the methyl group of 3-bromo-4-methoxytoluene would yield the target aldehyde, this compound.

Another related approach involves the oxidation of a secondary alcohol. For instance, this compound can be reacted with a Grignard reagent like methylmagnesium chloride to form 1-(3-bromo-4-methoxyphenyl)ethanol. This secondary alcohol can then be oxidized back to a carbonyl compound using reagents such as pyridinium chlorochromate (PCC) or through a Jones oxidation. While this example leads to a ketone, the principle of oxidizing a benzylic alcohol to a carbonyl is a fundamental transformation that can be applied to the synthesis of aldehyde precursors. Furthermore, the aldehyde group of this compound itself can be oxidized to form 3-bromo-4-methoxybenzoic acid.

Green Chemistry Approaches in the Synthesis of Substituted Benzaldehydes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org The synthesis of substituted benzaldehydes is an area where these principles are increasingly being applied.

Key green approaches include:

Solvent-Free Reactions : As detailed above, the use of ionic liquids like [BBIm]Br₃ for the bromination of 4-methoxybenzaldehyde provides an efficient, solvent-free route. sid.irresearchgate.net Mechanochemistry, which uses mechanical energy to drive reactions, is another solvent-free technique that has been applied to the allylation of aldehydes. mdpi.com

Use of Recyclable Catalysts : Heterogeneous catalysts that can be easily recovered and reused are highly desirable. For example, ZSM-5, a type of zeolite, has been used as an efficient and reusable catalyst for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines from substituted benzaldehydes. tandfonline.com

One-Pot Procedures : Combining multiple reaction steps into a single pot without isolating intermediates saves time, resources, and reduces waste. A two-step, one-pot procedure for synthesizing functionalized benzaldehydes involves the reduction of a Weinreb amide to form a stable aluminum aminal intermediate, which then undergoes cross-coupling with an organometallic reagent. acs.org This method is very fast and efficient. acs.org

Use of Safer Reagents : Moving away from highly toxic reagents like dimethyl sulfate towards safer alternatives is a key goal. google.com The development of methods using milder oxidants or brominating agents like NBS contributes to safer laboratory and industrial processes. rsc.org

The integration of these green chemistry principles not only minimizes environmental impact but also often leads to more efficient, safer, and cost-effective synthetic routes for valuable compounds like this compound. rjpn.org

Reactivity and Mechanistic Studies of 3-bromo-4-methoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions of the Brominated Anisole Moiety

The aromatic ring of 3-bromo-4-methoxybenzaldehyde, a substituted anisole, is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This group directs incoming electrophiles primarily to the ortho and para positions. However, the existing substituents, a bromine atom at position 3 and a formyl group at position 1, influence the regioselectivity of further substitutions. The methoxy group is a stronger activating group than the deactivating aldehyde group, thus it largely governs the position of electrophilic attack. socratic.org

For instance, the bromination of 4-methoxybenzaldehyde typically yields this compound. sigmaaldrich.com Further electrophilic substitution on this compound is influenced by the directing effects of both the methoxy and bromo substituents. The methoxy group directs ortho and para, while the bromine directs ortho and para, and the aldehyde group directs meta. The interplay of these directing effects can lead to a mixture of products, although steric hindrance often plays a significant role in determining the major product. socratic.org Theoretical analyses and experimental results for similar systems suggest that the position of further substitution is a complex interplay of electronic and steric factors. mdpi.com

Nucleophilic Additions to the Aldehyde Carbonyl Group

The aldehyde functional group in this compound is a key site for nucleophilic attack. The carbonyl carbon is electrophilic and readily reacts with a variety of nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

One common reaction is the addition of Grignard reagents. For example, the reaction of this compound with methylmagnesium chloride leads to the formation of 1-(3-bromo-4-methoxyphenyl)ethanol in high yield. This transformation introduces a new carbon-carbon bond and converts the aldehyde into a secondary alcohol. Other organometallic reagents can be similarly employed to generate a diverse range of secondary alcohols. The aldehyde can also undergo the Mukaiyama aldol reaction, a key step in the asymmetric synthesis of a β-hydroxy-α-amino acid derivative. sigmaaldrich.comsigmaaldrich.com

Condensation Reactions with Amine Nucleophiles and Other Aldehyde Substrates

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. For example, it can react with cyclohexanamine in a reductive amination process, which involves the initial formation of an imine intermediate that is subsequently reduced to a secondary amine. It also serves as a precursor in the synthesis of more complex heterocyclic structures, such as 1,2,4-triazole derivatives, through condensation with compounds like thiocarbohydrazide followed by cyclization. evitachem.com

Furthermore, this compound is a substrate in Knoevenagel condensation reactions. This reaction involves the condensation with active methylene compounds, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine, to yield cinnamic acid derivatives. researchgate.net These cinnamic acid derivatives are valuable intermediates in the synthesis of natural products. researchgate.netsci-hub.se Microwave-assisted Knoevenagel condensation of this compound has also been successfully employed. rsc.org

Reductive Transformations of the Formyl Group to Alcohols

The formyl group of this compound can be selectively reduced to a primary alcohol, (3-bromo-4-methoxyphenyl)methanol. This transformation is typically achieved using mild reducing agents to avoid the reduction of other functional groups. Common reagents for this purpose include sodium borohydride (NaBH₄). The resulting benzyl alcohol is a versatile intermediate for further synthetic manipulations.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (3-bromo-4-methoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (3-bromo-4-methoxyphenyl)methanol |

This table is based on common reducing agents for aldehydes and may not reflect specific documented reactions for this exact compound.

Oxidative Transformations of the Formyl Group to Carboxylic Acids

The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 3-bromo-4-methoxybenzoic acid. This transformation is a common step in the synthesis of various pharmaceutical and bioactive molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 3-bromo-4-methoxybenzoic acid |

| Chromium Trioxide (CrO₃) | 3-bromo-4-methoxybenzoic acid |

This table is based on common oxidizing agents for aldehydes and may not reflect specific documented reactions for this exact compound.

Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide (e.g., Suzuki Coupling)

The bromine atom on the aromatic ring of this compound provides a handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex biaryl systems and other substituted aromatic compounds.

The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. For instance, this compound can be coupled with 2-pyridylboronic acid to synthesize 4-methoxy-3-(pyridin-2-yl)benzaldehyde. This reaction is a key step in the synthesis of various biaryl compounds. mdpi.comnih.gov

The Heck reaction, another palladium-catalyzed process, couples the aryl bromide with an alkene. uib.no While specific examples with this compound are less common in the provided context, the general utility of the Heck reaction with aryl bromides is well-established for forming carbon-carbon bonds. beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylamines and has been applied to a wide range of substrates, including those similar in structure to this compound. acs.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl- or vinylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or vinyl-substituted benzaldehyde |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted stilbene or cinnamate derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Phosphine ligand, Base | N-Aryl benzaldehyde derivative |

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed studies on the reaction kinetics and thermodynamic parameters of the various transformations involving this compound are not extensively reported in the provided search results. However, general principles of physical organic chemistry can be applied to understand these aspects.

For electrophilic aromatic substitution, the reaction rate is influenced by the electron-donating nature of the methoxy group, which stabilizes the arenium ion intermediate. The kinetics of nucleophilic addition to the aldehyde are dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. In metal-catalyzed cross-coupling reactions, the kinetics are complex and depend on the rates of the individual steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The specific ligand used in these reactions can significantly impact the reaction rate and efficiency. wikipedia.org Thermodynamic parameters, such as the enthalpy and entropy of reaction, would determine the position of equilibrium for reversible reactions. For many of the synthetic transformations discussed, the reactions are driven to completion by the formation of stable products, making them thermodynamically favorable.

Derivatization Strategies and Synthesis of Novel Compounds from 3-bromo-4-methoxybenzaldehyde

Synthesis of Chiral and Stereoselective Derivatives

The presence of the aldehyde group in 3-bromo-4-methoxybenzaldehyde makes it an ideal electrophile for carbon-carbon bond-forming reactions, which can be controlled to produce specific stereoisomers. This is particularly valuable in the synthesis of chiral molecules where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

The Mukaiyama aldol reaction is a powerful tool in organic synthesis for the stereocontrolled formation of β-hydroxy carbonyl compounds. This compound has been effectively utilized as a substrate in such reactions to generate chiral products. mountainscholar.org In one notable application, the compound was employed in the development of a novel β-hydroxy-α-amino acid derivative. mountainscholar.org This asymmetric synthesis was achieved through a Mukaiyama aldol reaction involving a chiral oxazinone, where the aldehyde acted as the electrophilic partner. mountainscholar.org This strategy highlights the utility of this compound in creating complex chiral architectures, which are often key components of pharmacologically active molecules.

Building upon asymmetric methodologies, this compound is a key precursor for the synthesis of enantiomerically enriched β-hydroxy-α-amino acid derivatives. sigmaaldrich.comsigmaaldrich.com These structures are significant as they are found in a variety of natural products and are valuable building blocks in medicinal chemistry. Research efforts have demonstrated the efficient preparation of a novel β-hydroxy-α-amino acid derivative from this compound in a multi-step synthesis. mountainscholar.org This process, which proceeds via a Mukaiyama aldol reaction, underscores the compound's role in accessing non-standard amino acids for the preparation of analogues of complex natural products like (ent)-MPC1001. mountainscholar.org

Asymmetric Synthesis via Mukaiyama Aldol Reactions

Construction of Heterocyclic Systems

Heterocyclic compounds are of immense interest in drug discovery due to their prevalence in natural products and their diverse biological activities. The functional groups on this compound facilitate its incorporation into various heterocyclic frameworks.

Substituted benzothiazoles are a class of heterocyclic compounds known for a range of biological activities. This compound serves as a valuable building block for creating these structures. sigmaaldrich.comsigmaaldrich.com Specifically, it has been used in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole. sigmaaldrich.comsigmaaldrich.com This reaction typically involves the condensation of the aldehyde with a substituted 2-aminothiophenol, where the aldehyde carbon becomes the C2 carbon of the benzothiazole ring. The bromo and methoxy substituents are carried into the final product, allowing for the generation of specifically functionalized benzothiazole derivatives.

Beyond benzothiazoles, this compound is a precursor to other heterocyclic systems with potential biological relevance. For instance, it has been used in the Erlenmeyer-Plöchl reaction to synthesize 2-arylidene-oxazol-5(4H)-ones. researchgate.net In a specific example, it was reacted with 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid derivatives to yield 4-(3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-one structures. researchgate.net Additionally, the related compound 3-bromo-4-hydroxy-5-methoxybenzaldehyde has been used in a one-pot reductive cyclization to form novel benzimidazole derivatives, which are known pharmacophores. medcraveonline.com These examples demonstrate the adaptability of the this compound framework in constructing a variety of heterocyclic rings.

Synthesis of Substituted Benzothiazoles

Synthesis of Chalcone and Bichalcone Analogues

Chalcones (1,3-diphenyl-2-propen-1-ones) and their dimeric analogues, bichalcones, are an important class of compounds with a wide spectrum of biological activities. The synthesis of these molecules often utilizes aromatic aldehydes in Claisen-Schmidt condensation reactions.

This compound is frequently used as the aldehyde component in the base-catalyzed Claisen-Schmidt condensation with various substituted acetophenones to produce chalcones. nih.gov A representative synthesis involves the reaction of this compound with 1-(4-methylphenyl)ethanone in ethanol with a potassium hydroxide catalyst to yield (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 1-(4-methylphenyl)ethanone | Potassium Hydroxide (KOH) | (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |

Table 1: Example of Chalcone Synthesis via Claisen-Schmidt Condensation. nih.gov

Furthermore, the bromo-substituent on the chalcone scaffold provides a reactive handle for further derivatization into more complex structures like bichalcones. A prominent strategy for synthesizing C-C linked bichalcones is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This method typically involves the palladium-catalyzed coupling of a brominated chalcone, such as one derived from this compound, with a boronated chalcone. mdpi.com This modular approach allows for the construction of novel bichalcone analogues with diverse substitution patterns. mdpi.com

| Chalcone Fragment A | Chalcone Fragment B | Coupling Reaction | Linkage |

| Brominated Chalcone | Boronated Chalcone | Suzuki-Miyaura | C-C Bond |

Table 2: General Strategy for Bichalcone Synthesis. mdpi.comresearchgate.net

Claisen-Schmidt Condensation Protocols for Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are valuable intermediates for various heterocyclic compounds. This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.

In the context of this compound derivatives, a notable example is the synthesis of 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone. This compound was prepared from 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dihydroxyacetophenone. scientific.netresearchgate.net The reaction is typically carried out in the presence of a strong base like potassium hydroxide (KOH) in a suitable solvent such as methanol. scientific.netresearchgate.net The use of a grinding technique with a solid base like NaOH at room temperature has also been reported as an efficient and environmentally friendly method for chalcone synthesis. rasayanjournal.co.in

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 2,4-Dihydroxyacetophenone | KOH (40%) in methanol | 2',4'-Dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone scientific.netresearchgate.net |

| 4-Methoxyacetophenone | 4-Bromobenzaldehyde | Solid NaOH, grinding | 4'-Bromo-4-methoxychalcone rasayanjournal.co.in |

Chalcones are known to be precursors in the biosynthesis of flavonoids and isoflavonoids. nih.gov The synthesis of a variety of chalcone derivatives can be achieved by reacting aromatic aldehydes with aryl ketones under appropriate condensation conditions. nih.gov

Suzuki-Miyaura Coupling for Bichalcone Architectures

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction has been effectively employed in the synthesis of bichalcones, a rare class of natural products. mdpi.com

One synthetic strategy involves the Suzuki-Miyaura coupling of a brominated chalcone with a boronated chalcone. mdpi.com An alternative approach is the synthesis of a bis-benzaldehyde intermediate via a Suzuki-Miyaura reaction, which is then subjected to a double Claisen-Schmidt condensation. mdpi.com For instance, bis-benzaldehyde 7 was synthesized through the coupling of 2-bromo-4-methoxybenzaldehyde (3) and 5-formyl-2-methoxyphenylboronic acid (4). mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving a good yield. mdpi.com

| Reactants | Catalyst | Base | Solvent | Product | Yield |

| 2-Bromo-4-methoxybenzaldehyde (3) and 5-Formyl-2-methoxyphenylboronic acid (4) | PdCl₂(dppf) | 3 M aq. NaOH | THF | Bis-benzaldehyde (7) | 48% mdpi.com |

The Suzuki-Miyaura reaction is valued for its mild reaction conditions and compatibility with a wide range of functional groups, making it suitable for the synthesis of complex molecules like flavonoids and their derivatives. mdpi.com

Exploration of Diverse Alkoxy-Substituted Benzaldehyde Derivatives

The alkoxy group on the benzaldehyde ring can be varied to synthesize a diverse range of derivatives. For example, bromobenzaldehydes with different hydroxy and/or alkoxy substituents are valuable industrial intermediates. google.com The synthesis of these compounds can be achieved through the bromination of the corresponding substituted benzaldehydes. google.com For instance, the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde) can yield 5-bromovanillin. google.com

The reactivity of the carbonyl carbon in benzaldehyde derivatives is influenced by the nature and position of the substituents on the aromatic ring. grafiati.com Electron-donating groups like alkoxy groups can affect the reactivity in reactions such as the Knoevenagel condensation for the synthesis of cinnamic acid derivatives. grafiati.com The synthesis of various alkoxy-substituted cinnamic acids has been reported from their corresponding benzaldehydes. scirp.org

Functionalization of the Aryl Bromide and Methoxy Groups for Advanced Materials

The aryl bromide and methoxy groups in this compound offer opportunities for functionalization to create advanced materials. The bromine atom can be substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl groups and construct larger conjugated systems. mdpi.com These extended π-systems are often a key feature of materials with interesting optical and electronic properties, such as dyes and pigments. chemimpex.com

The methoxy group can also be a site for modification. For instance, it can be cleaved to yield a hydroxyl group, which can then be further functionalized. The electronic properties of the molecule, which are crucial for applications in materials science, are influenced by both the bromo and methoxy substituents. The functionalization of the aryl bromide can also be achieved through photochemical methods. For example, photoredox and nickel dual-catalyzed reactions have been developed for the arylation of C(sp³)–H bonds using aryl bromides. rsc.org

Preparation of Deuterated Analogues for Mechanistic Investigations

The preparation of deuterated analogues of organic molecules is a powerful technique for elucidating reaction mechanisms through kinetic isotope effect (KIE) studies. For aldehydes, the aldehydic proton can be replaced with deuterium.

A general method for the deuteration of aldehydes involves the use of N-heterocyclic carbene (NHC) catalysts in a D₂O solvent. google.com This method allows for the conversion of a variety of aryl, alkyl, or alkenyl aldehydes to their C-1 deuterated counterparts under mild conditions. google.com This approach could be applied to this compound to synthesize its deuterated analogue for mechanistic studies of its various reactions.

Isotopic labeling is not limited to deuterium. The synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, a related compound, highlights the use of carbon isotopes as probes for molecular imaging and to investigate biosynthetic pathways and reaction mechanisms. researchgate.net

Applications of 3-bromo-4-methoxybenzaldehyde and Its Derivatives in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesischemimpex.combiosynth.comjocpr.com

The molecular architecture of 3-bromo-4-methoxybenzaldehyde makes it an important starting material in medicinal chemistry. chemimpex.com It is frequently employed in the synthesis of nitrogen-containing heterocycles and diphenyl ethers, which are classes of compounds with significant potential in pharmacological studies. biosynth.com

This compound serves as a key intermediate in the synthesis of pharmaceutical agents designed to target neurological disorders. chemimpex.com Research has focused on its derivatives for their potential therapeutic applications in this field.

One notable application is in the synthesis of (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone. This derivative is synthesized from this compound and piperazine. It is under investigation for its potential to act as a selective D3 dopamine receptor agonist, which could have implications for treating conditions such as Parkinson's disease and schizophrenia. Furthermore, other derivatives like 3-Bromo-4,5-dimethoxybenzaldehyde act as precursors for bioactive compounds that are relevant in the field of neuropharmacology.

| Derivative Synthesized from this compound | Potential Neurological Application | Mechanism of Action/Target | Source |

|---|---|---|---|

| (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone | Parkinson's disease, Schizophrenia | Selective D3 dopamine receptor agonist | |

| 5-hydroxytryptamine-4,7-dione hydrochloride | Neuropharmacology | Bioactive Compound |

The scaffold of this compound is integral to the development of potential anti-cancer agents. chemimpex.com It is used in the synthesis of 1,2,4-Triazine derivatives, which have shown a broad spectrum of biological activities, including assayed antitumor activity against breast carcinoma cells (MCF-7-cell line). jocpr.com For instance, 5-(3-Bromo-4-methoxy)benzylidene-3-(p-chlorophenyl)-2-aminothiocarbonyl-1,2,4-triazin-6-one was synthesized from this compound and showed activity in such assays. jocpr.com

Additionally, this compound is a precursor for synthesizing various benzothiazoles. sigmaaldrich.com Related structures, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have demonstrated potent and selective inhibitory activity against various cancer cell lines. chemsrc.com Studies on similar bromophenol derivatives have also highlighted their potential as anticancer agents, acting through pathways like the generation of reactive oxygen species (ROS) to induce apoptosis. nih.govnih.gov

| Derivative/Related Compound Class | Therapeutic Area | Key Research Finding | Source |

|---|---|---|---|

| 1,2,4-Triazine derivatives | Anti-Cancer | Demonstrated activity against breast carcinoma cell lines (MCF-7). | jocpr.com |

| 2-Arylbenzothiazoles | Anti-Cancer | Related compounds show potent and selective antitumor properties. | chemsrc.com |

| Bromophenol Hybrids | Anti-Cancer | Induce apoptosis in cancer cells through ROS-mediated pathways. | nih.gov |

This compound's utility extends to its role as a precursor for a wide array of bioactive molecules, leveraging its reactive aldehyde and substituted aromatic ring. chemimpex.com Its structure is an excellent choice for creating complex molecular architectures. chemimpex.com Researchers utilize this compound for the synthesis of various organic structures, including:

Nitrogen-containing heterocycles: These are synthesized for potential pharmaceutical use. biosynth.com

Diphenyl ethers: These are created for use in pharmacological studies. biosynth.com

β-hydroxy-α-amino acid derivatives: Synthesized via asymmetric synthesis using reactions like the Mukaiyama aldol reaction. sigmaaldrich.comsigmaaldrich.com

Natural product synthesis: It has been used as a starting reagent in the total synthesis of complex natural products like engelhardione. sigmaaldrich.comsigmaaldrich.com

Development of Potential Anti-Cancer Agents and Other Therapeutic Compounds

Role in Agrochemical Developmentchemimpex.comgoogle.combenchchem.com

Beyond pharmaceuticals, this compound and its derivatives are explored in the formulation of agrochemicals. chemimpex.com The presence of the bromo-aromatic structure is a key feature in intermediates used for manufacturing agricultural products. sci-hub.segoogle.com

This chemical is investigated for its role in developing more effective pesticides to improve crop yields. chemimpex.com Derivatives of this compound are specifically utilized in research aimed at pest control formulations. This aligns with the broader use of related compounds, such as 3-bromo-4-fluorobenzaldehyde, which serves as a crucial intermediate in the production of pyrethroid insecticides. google.com

The compound also contributes to the development of advanced herbicides. chemimpex.com Its derivatives are actively used in creating new herbicide formulations, highlighting its versatility in the agrochemical industry.

Synthesis of Novel Pesticides

Contributions to Materials Science

This compound and its derivatives serve as important intermediates in the development of novel materials. chemimpex.com The reactivity of the aldehyde group, combined with the electronic properties imparted by the bromo and methoxy substituents, allows for its incorporation into larger molecular architectures, leading to materials with specific, enhanced characteristics. chemimpex.comchemimpex.com

The incorporation of this compound derivatives into polymer chains and coating formulations is an area of active research. chemimpex.com Related bromo-benzaldehyde compounds are known to be integrated into polymers or coatings to improve their chemical resistance and thermal stability. chemimpex.com This enhancement is critical for materials intended for use in harsh environments where durability and longevity are paramount. chemimpex.comchemimpex.com The presence of the bromine atom, in particular, can contribute to flame retardant properties in the final polymer product.

Table 1: Enhanced Properties of Materials Incorporating Bromo-Benzaldehyde Derivatives

| Property | Enhancement | Industrial Relevance |

| Chemical Resistance | Improved stability against chemical degradation. | Manufacturing, chemical processing, protective coatings. chemimpex.com |

| Thermal Stability | Increased resistance to heat-induced decomposition. | Electronics, automotive, aerospace applications. chemimpex.com |

The development of materials with improved thermal and chemical stability is crucial for the electronics and automotive sectors. chemimpex.comchemimpex.com this compound serves as a building block for materials that meet these demanding industry standards. chemimpex.com For instance, polymers that resist high temperatures are essential for electronic components that generate heat during operation, while chemical resistance is vital for automotive parts exposed to fuels, oils, and other corrosive fluids. chemimpex.com

This compound is employed in the production of dyes and pigments. chemimpex.com Its molecular structure is a key component that contributes to the creation of vibrant colors in various materials. chemimpex.com The chromophoric properties of aromatic aldehydes can be fine-tuned through substitution, and the specific arrangement of the bromo and methoxy groups on this compound influences the electronic transitions that produce color. Related aromatic amines derived from bromo-benzaldehydes are also utilized in dye production due to their chromogenic characteristics. smolecule.com

In the field of biotechnology, this compound can be modified to create fluorescent probes, which are indispensable tools for biological imaging and diagnostics. chemimpex.comnih.gov These probes allow researchers to visualize cellular and subcellular processes with high sensitivity and resolution. nih.gov A patent describes the synthesis of novel fluorophores, starting from precursors like this compound, which exhibit favorable properties for imaging. google.com

These synthesized chromophores display good absorption and emission in the visible range and, notably, a large Stokes' shift, which simplifies the separation of emission signals from excitation light, thereby improving the signal-to-noise ratio and image quality. google.com Furthermore, these probes have been shown to be non-cytotoxic and can selectively accumulate in specific organelles, such as the nucleus and the Golgi apparatus, making them valuable for targeted cellular labeling and imaging in living cells. google.com

Table 2: Characteristics of Fluorescent Probes Derived from this compound Analogs

| Feature | Description | Benefit in Biological Imaging | Source |

| Large Stokes' Shift | Significant separation between absorption and emission wavelengths. | Enhances signal-to-noise ratio for clearer images. | google.com |

| Organelle Specificity | Accumulates selectively in the nucleus and Golgi apparatus. | Enables targeted labeling and observation of specific cellular structures. | google.com |

| Low Cytotoxicity | Not harmful to living cells at experimental concentrations. | Suitable for imaging dynamic processes in living biological systems. | google.com |

| Solvatochromism | Emission wavelength shifts depending on solvent polarity. | Can be used to probe the polarity of different cellular microenvironments. | google.com |

Applications in Dyes and Pigments

Total Synthesis of Complex Natural Products and Their Analogues

This compound is a valuable starting reagent in the multi-step total synthesis of complex natural products. sigmaaldrich.comsigmaaldrich.com Its defined substitution pattern provides a reliable foundation for constructing intricate molecular frameworks.

One of the notable applications of this compound is in the total synthesis of the macrocyclic diarylheptanoid, Engelhardione. sigmaaldrich.comnih.gov In a key step of the synthesis, a Claisen-Schmidt condensation reaction is performed between an α,β-conjugated olefin ketone intermediate and this compound. nih.gov This reaction generates a conjugated diarylhepten-3-one, which is a crucial precursor to the final macrocyclic structure. nih.gov

Significantly, the total synthesis effort led to a structural revision of the natural product. nih.gov The spectroscopic data of the synthesized molecule did not match the data published for Engelhardione. Instead, the data perfectly matched that of Pterocarine, leading the researchers to conclude that the correct structure of the natural product originally identified as Engelhardione is, in fact, Pterocarine. nih.gov

The utility of this compound extends to other complex macrocycles. In the synthesis of isoplagiochin-type macrocycles, it is used as the starting material to prepare a key building block, a terminal alkyne, via chain extension. beilstein-journals.org This building block is then used in subsequent coupling reactions to construct the large, ring-strained macrocyclic framework. beilstein-journals.org

Table 3: Key Synthetic Step in the Total Synthesis of Engelhardione

| Reactant 1 | Reactant 2 | Reaction Type | Product | Significance | Source |

| α,β-conjugated olefin ketone (Intermediate 8) | This compound | Claisen-Schmidt Condensation | Conjugated diarylhepten-3-one (Intermediate 9) | Formation of the core diarylheptanoid backbone. | nih.gov |

Preparations of MPC1001 Analogues

The natural product MPC1001 has attracted significant attention due to its potent antitumor properties. A key challenge in the total synthesis of MPC1001 and its analogues is the construction of its complex molecular architecture. Research has focused on the development of a novel β-hydroxy-α-amino acid derivative as a crucial building block for the preparation of (ent)-MPC1001 analogues. mountainscholar.org

The synthesis of this vital amino acid derivative is efficiently achieved in six steps, prominently featuring a Mukaiyama aldol reaction. mountainscholar.orgresearchgate.net This reaction involves the use of a chiral oxazinone and this compound. mountainscholar.org In one approach, an acetylated glycine anhydride is first O-silylated to form a silyl enol ether. pitt.edu This intermediate is then reacted with this compound in the presence of a copper(II) trifluoromethanesulfonate (Cu(OTf)2) catalyst to yield the desired β-hydroxy-α-amino acid derivative. pitt.edu The successful synthesis of this component is a critical step, enabling the subsequent coupling with other fragments to assemble the diketopiperazine (DKP) core of the MPC1001 analogues. mountainscholar.org

The strategic use of this compound in this context highlights its utility in introducing a specific substituted phenyl group, which is a key structural motif in this class of natural products. The development of this synthetic route provides a pathway to generate various analogues of MPC1001 for further biological evaluation and structure-activity relationship studies. mountainscholar.org

Interactive Data Table: Key Reagents in the Synthesis of MPC1001 Analogue Precursor

| Reagent/Intermediate | Role in Synthesis | Reference |

| This compound | Starting material, provides the substituted phenyl group | mountainscholar.orgpitt.edu |

| Chiral Oxazinone / Acetylated Glycine Anhydride | Chiral auxiliary and precursor to the silyl enol ether | mountainscholar.orgpitt.edu |

| NaHMDS and TBSCl | Reagents for O-silylation to form the silyl enol ether | pitt.edu |

| Cu(OTf)2 | Lewis acid catalyst for the Mukaiyama aldol reaction | pitt.edu |

| β-hydroxy-α-amino acid derivative | Key building block for MPC1001 analogues | mountainscholar.org |

Access to Psammaplin A Analogues for Biological Evaluation

Psammaplin A, a marine natural product, and its analogues have demonstrated significant potential as antitumor agents, partly through their activity as histone deacetylase (HDAC) inhibitors. nih.govnih.gov The synthesis of these compounds often utilizes brominated and hydroxylated benzaldehyde derivatives as starting materials. While some syntheses of Psammaplin A analogues start from 3-bromo-4-hydroxybenzaldehyde, the structurally related this compound also serves as a key precursor in the generation of a diverse library of analogues for biological testing. nih.govnih.govresearchgate.net

A common synthetic strategy involves the initial reaction of an appropriate aromatic aldehyde with N-acetylglycine to form an oxazolone intermediate. researchgate.net For instance, this compound is reacted with N-acetylglycine and sodium acetate in acetic anhydride to produce 4-(3-bromo-4-methoxybenzylidene)-2-methyl-4H-oxazol-5-one. researchgate.net This oxazolone can then be hydrolyzed under acidic conditions to yield the corresponding arylpyruvic acid. researchgate.net Subsequent oximation and further transformations lead to the final Psammaplin A analogues. researchgate.net

These synthetic routes allow for systematic modifications of the aromatic ring and the oxime moiety, which are crucial for establishing structure-activity relationships. nih.gov Studies have shown that the presence and nature of substituents on the benzene ring, as well as the free oxime group, are critical for the cytotoxicity and HDAC inhibitory activity of these compounds. nih.govnih.gov The use of this compound allows for the introduction of a methoxy group at the 4-position of the phenyl ring, which can then be compared with other analogues bearing different substituents to probe the electronic and steric requirements for optimal biological activity.

Interactive Data Table: Synthesis of a Psammaplin A Analogue Intermediate

| Step | Reactants | Product | Key Conditions | Reference |

| 1 | This compound, N-acetylglycine, Sodium acetate | 4-(3-Bromo-4-methoxybenzylidene)-2-methyl-4H-oxazol-5-one | Acetic anhydride, reflux | researchgate.net |

| 2 | 4-(3-Bromo-4-methoxybenzylidene)-2-methyl-4H-oxazol-5-one | 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (arylpyruvic acid) | 10% aqueous HCl, reflux | researchgate.net |

| 3 | Arylpyruvic acid, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine | O-protected oxime derivative | Pyridine | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3-bromo-4-methoxybenzaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and optimized geometry of molecules. For aromatic systems like 3-Bromo-4-methoxybenzaldehyde, DFT calculations, often using hybrid functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p), can accurately predict geometric parameters. researchgate.netscielo.br

Studies on related benzaldehydes demonstrate that DFT can reliably determine bond lengths, bond angles, and dihedral angles. researchgate.netacs.org For instance, in a study of 4-methoxybenzaldehyde, the molecular structure was optimized using the DFT/B3LYP method with a 6-311++G(d,p) basis set, yielding results that correlated well with experimental data. researchgate.net Similar calculations on bromo-dimethoxybenzaldehydes at the CAM-B3LYP/6-311++G(d,p) level of theory also provided detailed information on their electronic properties and geometric structures. scielo.br These theoretical models provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

| Parameter | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C-O (aldehyde) Angle | ~124° |

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational degrees of freedom are around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the methoxy group.

Theoretical studies on substituted benzaldehydes reveal the conformational preferences of these functional groups. The orientation of the aldehyde and methoxy groups relative to the benzene ring can influence the molecule's stability and reactivity. researchgate.net In ortho-substituted bromoarylaldehydes, steric hindrance can cause the formyl group to rotate out of the plane of the aromatic ring. researchgate.net DFT calculations are used to map the potential energy surface by systematically rotating these groups, allowing for the identification of the most stable (lowest energy) conformers. researchgate.net For many substituted benzaldehydes, a planar conformation, where the aldehyde group is coplanar with the benzene ring, is often the most stable due to favorable conjugation effects. researchgate.net

Spectroscopic Property Predictions and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm structural assignments.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after being scaled by an appropriate factor to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for a detailed assignment of the fundamental vibrational modes of the compound, such as the characteristic stretching frequencies of the C=O (carbonyl), C-Br, and C-O-C (methoxy) groups. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions, such as π → π* and n → π*, which correspond to the absorption bands observed in the UV-Vis spectrum. nih.gov The solvent environment can be included in these calculations to improve the correlation with experimental spectra measured in solution. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org Comparing these theoretical shifts with experimental NMR data is a powerful method for structure verification. acs.org

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

MESP and HOMO-LUMO analyses are crucial for understanding a molecule's reactivity.

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. scielo.br It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). iucr.org For this compound, the MESP would show a region of high negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Conversely, positive potential regions, likely near the hydrogen atoms, indicate sites for nucleophilic attack. This analysis helps in predicting sites for intermolecular interactions. tandfonline.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. iucr.orgbohrium.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic reactions. dntb.gov.ua

Table 2: Typical Frontier Orbital Properties for Benzaldehyde Derivatives Note: This table presents representative data from DFT studies on related structures. nih.govtandfonline.com

| Property | Typical Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -2.3 eV | Indicates electron-accepting ability |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms In Molecules (QTAIM) Interpretations

Quantum Theory of Atoms In Molecules (QTAIM): QTAIM analysis, developed by Richard Bader, characterizes the chemical bonds and intermolecular interactions based on the topology of the electron density. scielo.br By analyzing critical points in the electron density (ρ) and its Laplacian (∇²ρ), QTAIM can classify interactions as either shared (covalent) or closed-shell (like ionic bonds or van der Waals interactions). researchgate.net This method provides a rigorous basis for identifying and characterizing the nature of chemical bonds and non-covalent interactions within the crystal structure. scielo.br

Theoretical Insights into Reaction Mechanisms and Selectivity

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, locating transition states, and calculating activation energy barriers, chemists can gain a deeper understanding of why certain products are formed over others (selectivity). acs.org

For example, theoretical studies on the reactions of related brominated aromatic aldehydes have provided insights into substitution and addition reactions. acs.orgcsic.es DFT calculations on the photocatalytic reduction of 4-bromobenzaldehyde showed that the reaction pathway and product selectivity (debromination vs. carbonyl reduction) are highly dependent on the solvent's ability to donate protons or hydrogen atoms. rsc.org Similarly, studying the mechanism of reactions like reductive amination, which involves the condensation of the aldehyde with an amine, can be achieved by modeling the imine intermediate and the subsequent reduction step. These theoretical models can rationalize experimental observations and guide the design of new synthetic routes. acs.org

Biological Activity and Structure-activity Relationship Sar Studies of 3-bromo-4-methoxybenzaldehyde Derivatives

Enzyme Inhibition Studies

Derivatives of 3-Bromo-4-methoxybenzaldehyde have been identified as potent inhibitors of various enzymes, a characteristic that underpins many of their therapeutic effects. smolecule.com

Research has demonstrated that derivatives incorporating this aldehyde are effective against specific enzymes. For instance, pyrazol-3-one derivatives synthesized with this compound act as covalent inhibitors of the bacterial glycosyltransferase LgtC. Another study highlighted a cyclohexanone derivative, 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone, which showed promising inhibitory activity against the cyclooxygenase (COX) enzyme with a half-maximal inhibitory concentration (IC50) of 11.56 μM. japsonline.com Furthermore, triazole thione derivatives have been investigated for their capacity to inhibit metallo-beta-lactamases, enzymes that contribute to bacterial resistance. evitachem.com

Imines, formed through the condensation of this compound with various amines, represent a significant class of derivatives. Studies on these imine compounds have explored their interactions with enzymes, revealing that the structural characteristics of the imine linkage are crucial for their biological function.

The mechanism of enzyme inhibition by these derivatives often involves direct interaction with the enzyme's active site. For pyrazol-3-one inhibitors of the LgtC enzyme, it was found that non-covalent binding, rather than covalent bond formation, is the primary driver of inhibition. The study revealed that different substituents on the benzylidene moiety directly impact the reversible binding affinity (Ki values) for the enzyme. The aldehyde group itself can form covalent bonds with nucleophilic sites within biological molecules, potentially altering their function. In the case of triazole derivatives, the triazole ring is a key pharmacophore known for its role in inhibiting enzymes involved in bacterial resistance mechanisms. evitachem.com

Investigation of Inhibitory Effects Against Specific Enzymes (e.g., Imines)

Anti-inflammatory Properties of Derivatives

Several derivatives of this compound have demonstrated significant anti-inflammatory potential. This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are central to the inflammatory pathway. japsonline.comrsc.org Research has shown that compounds with similar structures can modulate inflammatory pathways.

A notable example is 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone, which was evaluated for its in vitro anti-inflammatory activity through cyclooxygenase inhibition. The compound exhibited an IC50 value of 11.56 μM, indicating its potential as an anti-inflammatory agent. japsonline.com Studies on related compounds, such as derivatives of 3-Bromo-4-hydroxy-5-methoxybenzonitrile, have also reported significant anti-inflammatory effects, suggesting that the core structure is a valuable template for developing new anti-inflammatory drugs.

Antimicrobial Activity of Derivatives

The antimicrobial properties of this compound derivatives have been tested against a range of pathogens, including both bacteria and fungi. The presence of the bromine atom is often cited as a contributor to this activity. aip.org

One study reported that 3-Bromo-4-methoxy-5-methylbenzaldehyde showed significant activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. Another comprehensive study synthesized a series of 1,2,4-triazine derivatives from this compound and evaluated their antimicrobial effects. jocpr.com The results, summarized in the table below, show varied activity against several bacterial and fungal strains.

| Compound | Antibacterial Activity | Antifungal Activity | |||||

|---|---|---|---|---|---|---|---|

| Bacillus subtilis | Staphylococcus aureus | Streptococcus | Escherichia coli | Aspergillus flavus | Penicillium sp. | Syncephalastrum | |

| 3b | ++ | ++ | ++ | + | +++ | ++ | +++ |

| 4 | ++ | ++ | ++ | + | ++ | - | ++ |

| 5 | +++ | +++ | +++ | ++ | +++ | +++ | +++ |

| 6 | ++ | ++ | ++ | + | ++ | ++ | ++ |

| 7 | +++ | +++ | +++ | ++ | +++ | +++ | +++ |

Key: (-) No activity, (+) Mild activity, (++) Moderate activity, (+++) Marked activity.

Additionally, biscoumarin derivatives incorporating a 3-bromo-4-fluorobenzaldehyde moiety (a closely related structure) demonstrated potent activity against multiple strains of methicillin-resistant S. aureus (MRSA) and S. epidermidis, with MIC values ranging from 8 to 16 μg/mL. mdpi.com

Antioxidant Potential of Derivatives

Derivatives of this compound have shown considerable promise as antioxidant agents, capable of protecting cells from oxidative damage. Studies have focused on their ability to scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.

A study on bromophenol derivatives, synthesized from related precursors, found that certain compounds could alleviate hydrogen peroxide (H₂O₂)-induced oxidative damage in human keratinocyte (HaCaT) cells. nih.govresearchgate.net These derivatives were shown to increase the expression of protective antioxidant proteins such as TrxR1 and HO-1. nih.govresearchgate.net

The antioxidant capacity of various derivatives has been quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

| Compound | Assay Method | IC50 Value | Reference |

|---|---|---|---|

| 2,6-bis-(3'-Bromo-4'-methoxybenzylidene)-cyclohexanone | DPPH | 1565 µM | researchgate.net |

| 2,6-bis-(3'-Bromo-4'-methoxybenzylidene)-cyclohexanone | FRAP | 1486 µM | researchgate.net |

| 3-bromo-4-hydroxy-5-methoxybenzaldehyde | DPPH | 269.44 µg/mL | scientific.net |

| 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone | DPPH | 162.10 µg/mL | scientific.net |

These findings underscore the potential of these compounds to combat conditions associated with oxidative stress.

Anticancer Activity of Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have emerged as promising candidates. Research has shown that structural modifications to the core molecule can lead to potent cytotoxic effects against various cancer cell lines.

For example, piperazine-based methanone derivatives have exhibited IC50 values in the low micromolar range against several cancer cell lines. A study on a related compound reported dose-dependent inhibition of cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.

A significant study evaluated a series of synthesized compounds against the MCF-7 breast cancer cell line. jocpr.com The results, particularly for compounds derived from this compound, were noteworthy.

| Compound | IC50 (µg) |

|---|---|

| 3b | 3.1 |

| 4 | 12.5 |

| 5 | 3.8 |

| 6 | 25 |

| 7 | 6.2 |

Another investigation into methylated and acetylated bromophenol derivatives found that some compounds could inhibit the viability of K562 leukemia cells. nih.gov Specifically, one derivative reduced K562 cell viability to 35.27% at a concentration of 10 µM. nih.gov These studies highlight the importance of this chemical scaffold as a lead structure in the design of new anticancer drugs.

In Vitro Cytotoxicity Studies on Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their cytotoxic effects against various human cancer cell lines. These investigations have revealed that the antiproliferative activity is significantly influenced by the specific structural modifications made to the parent compound.

For instance, piperazine-based methanone derivatives incorporating the 3-bromo-4-methoxyphenyl group have shown potential cytotoxic effects against prostate (DU-145) and breast (MCF-7) cancer cells. Similarly, studies on isatin derivatives have indicated that a bromo-group at specific positions can increase cytotoxic activity against cell lines such as MDA-MB-231, MDA-MB-468, and MCF-7. jocpr.com

Other research has explored the anticancer potential of various derivatives, suggesting that alterations to the bromine and methoxy groups have a considerable impact on their anticancer activity. For example, certain coumarin derivatives have demonstrated notable cytotoxicity against various cancer cell lines. mdpi.com Specifically, the introduction of a 4-chlorophenyl moiety or a furan moiety into the structure of bromo-4H-pyran derivatives enhanced their cytotoxic activity against gastric cancer (NUGC) and breast cancer (MCF-7) cell lines, respectively. mdpi.com

Furthermore, homoisoflavonoid derivatives synthesized from related structures have been tested against breast cancer cell lines (MCF-7, T47D, and MDA-MB-231), with some compounds exhibiting significant activity. nih.gov The strategic placement of substituents on the benzaldehyde ring is crucial, as demonstrated by studies on benzo[h]chromene derivatives, where the lipophilicity of substituents at various positions significantly affected their antitumor activity against breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines. mdpi.com

Below is an interactive data table summarizing the in vitro cytotoxicity of selected this compound derivatives against various cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin Derivatives | 4g | HepG2 | 4.39 | jocpr.com |

| Isatin Derivatives | 4g | K562 | 6.18 | jocpr.com |

| Bromo-4H-pyran Derivatives | 6d | NUGC | 0.029 | mdpi.com |

| Bromo-4H-pyran Derivatives | 6c | MCF | 0.089 | mdpi.com |

| 5-bromo-1,4-dihydropyridine Derivatives | 7c | DLDI | 0.032 | mdpi.com |

| 5-bromo-1,4-dihydropyridine Derivatives | 7c | MCF | 0.043 | mdpi.com |

| Homoisoflavonoid Derivatives | 4a | MCF-7 | 6.2 µg/ml | nih.gov |

| Homoisoflavonoid Derivatives | 4a | T47D | 4.6 µg/ml | nih.gov |

| Homoisoflavonoid Derivatives | 4a | MDA-MB-231 | 9.3 µg/ml | nih.gov |

Mechanisms of Action, Including Apoptosis Induction Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. A key hallmark of apoptosis is the fragmentation of DNA and observable morphological changes within the cell. mdpi.com Studies have shown that treatment with certain bromophenol derivatives can lead to chromatin condensation and the formation of apoptotic bodies in cancer cells. mdpi.com

One of the primary mechanisms involves the mitochondrial pathway of apoptosis. researchgate.net This is often regulated by the Bcl-2 family of proteins, where a shift in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) can trigger the apoptotic cascade. mdpi.com Research has indicated that some derivatives can modulate Bcl-2 family proteins and activate caspases, which are key executioner proteins in the apoptotic process. mdpi.com

For example, a vanillin derivative known as bromovanin (6-bromo-5-hydroxy-4-methoxybenzaldehyde) has been shown to induce apoptosis in Jurkat cells. researchgate.net This process was associated with the cleavage of DNA-PKcs and the inactivation of Akt, a protein involved in cell survival pathways. researchgate.net Furthermore, some homoisoflavonoid derivatives have been shown to induce apoptosis in T47D breast cancer cells, as confirmed by acridine orange/ethidium bromide staining. nih.gov

The induction of apoptosis can also be mediated by reactive oxygen species (ROS). mdpi.com An accumulation of ROS can trigger apoptotic signaling pathways, leading to an increased Bax/Bcl-2 ratio and the activation of caspase-3 and PARP. mdpi.com

Design and Synthesis of Bioactive Analogues Based on SAR

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. By systematically modifying the chemical structure of this compound derivatives, researchers can identify key structural features responsible for their cytotoxic effects.

SAR studies on related compounds have revealed that the position of the bromine atom on the aryl ring can enhance receptor binding affinity. For instance, a 3-bromo substitution has been shown to improve binding by 20–30% compared to para-substituted analogs. The methoxy group at the 4-position often contributes to improved metabolic stability.

The synthesis of new analogues often involves multi-step reaction sequences. For example, new oxazol-5(4H)-one derivatives have been synthesized by reacting 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with this compound. farmaciajournal.com Similarly, cadiolide analogues have been synthesized through an oxazole-ynone Diels-Alder cycloaddition/cycloreversion as a key step. researchgate.net Boronic acid analogues have also been synthesized, starting from this compound, to explore their potential as antimitotic agents. researchgate.net

The insights gained from SAR studies guide the rational design of new compounds with potentially enhanced potency and selectivity. For example, the finding that larger groups at the 3-position of certain isatin derivatives could increase antitumor potency has led to the synthesis of new, more effective compounds. jocpr.com

In Silico Approaches to Predict Biological Activity

In recent years, in silico methods have become an integral part of the drug discovery process, allowing for the prediction of biological activity and the elucidation of potential mechanisms of action before a compound is synthesized. These computational approaches include quantitative structure-activity relationship (QSAR) studies and molecular docking.